![molecular formula C19H18FN3OS B2452040 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1203065-71-7](/img/structure/B2452040.png)
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide, also known as FTA, is a chemical compound that has been widely studied in scientific research. It belongs to the class of thiazole compounds and has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been found to have anti-inflammatory and analgesic effects in vivo. It has also been found to inhibit the growth of cancer cells in vitro. In addition, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been found to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide in lab experiments is its potential for use in drug delivery systems. Its fluorescent properties also make it useful as a probe for the detection of metal ions. However, one limitation of using 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for the study of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide. One direction is the further study of its potential as a drug delivery system. Another direction is the study of its fluorescent properties for use in the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and its effects in vivo.
Synthesis Methods
The synthesis method of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves the reaction of 2-aminothiazole with 4-fluoroaniline in the presence of acetic anhydride to form 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide. This intermediate is then reacted with 1-phenylethylamine in the presence of acetic anhydride to form the final product, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide.
Scientific Research Applications
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. In pharmacology, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been studied for its potential use as a drug delivery system. In biochemistry, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13(14-5-3-2-4-6-14)21-18(24)11-17-12-25-19(23-17)22-16-9-7-15(20)8-10-16/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSKMRADSJUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide |
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